

# Application Notes and Protocols for Assessing p53 (232-240) Immunogenicity in Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |
|----------------------|---------------|-----------|--|--|
| Compound Name:       | p53 (232-240) |           |  |  |
| Cat. No.:            | B12368044     | Get Quote |  |  |

This document provides detailed methodologies for researchers, scientists, and drug development professionals to assess the immunogenicity of the **p53** (232-240) peptide in murine models. The p53 tumor suppressor protein is a critical target in cancer immunotherapy due to its frequent mutation and overexpression in various malignancies.[1][2] The **p53** (232-240) peptide, a known epitope, is often used in vaccine development to elicit anti-tumor immune responses, primarily through the activation of cytotoxic T lymphocytes (CTLs).[3][4][5] Evaluating the efficacy of such vaccines requires robust and reproducible methods to quantify the resulting antigen-specific immune response.

The following sections detail key experimental assays, including the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, MHC Tetramer staining, and in vivo cytotoxicity assays. Each section includes an application note on the principle of the method, a detailed protocol, and a template for data presentation.

# Enzyme-Linked Immunospot (ELISpot) Assay Application Note

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[6][7] In the context of **p53** (232-240) immunogenicity, it is predominantly used to measure the number of peptide-specific T cells, typically by detecting the secretion of Interferon-gamma (IFN-y), a key cytokine in the anti-tumor Th1 response.[8][9] [10] Following immunization with a **p53** (232-240)-based vaccine, splenocytes from mice are harvested and re-stimulated ex vivo with the peptide.[11] Each activated T cell that secretes



IFN-y will create a distinct spot on a membrane coated with an anti-IFN-y capture antibody. The number of spots directly correlates with the number of antigen-specific T cells in the sample.[8] [11]

# **Experimental Protocol: IFN-y ELISpot**

#### Materials:

- 96-well PVDF membrane ELISpot plates
- Anti-mouse IFN-y capture antibody
- Biotinylated anti-mouse IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
- Substrate solution (e.g., BCIP/NBT for AP or AEC for HRP)
- p53 (232-240) peptide (e.g., KYICNSSCM)[8]
- Irrelevant control peptide
- Positive control (e.g., Concanavalin A)[12]
- Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin)
- Sterile Phosphate-Buffered Saline (PBS)
- Blocking buffer (PBS with 1% BSA)
- Wash buffer (PBS with 0.05% Tween-20)
- Red blood cell lysis buffer

#### Procedure:

Plate Coating:



- Pre-wet the ELISpot plate membrane with 35% ethanol for 30 seconds, then wash 3 times with sterile PBS.
- Coat the wells with anti-mouse IFN-γ capture antibody diluted in sterile PBS (e.g., 4 μg/mL).[12]
- Seal the plate and incubate overnight at 4°C.[12]
- Cell Preparation (Day 2):
  - Aseptically harvest spleens from immunized and control mice 8-10 days post-final immunization.[8][9]
  - Prepare single-cell suspensions by mashing the spleens through a 70 μm cell strainer.
  - Lyse red blood cells using lysis buffer, then wash the splenocytes twice with complete medium.
  - Count viable cells using a hemocytometer or automated cell counter. Resuspend cells in complete medium to a final concentration of 2-5 x 10<sup>6</sup> cells/mL.
- Cell Stimulation:
  - $\circ$  Wash the coated plate 3 times with sterile PBS and block with 200  $\mu$ L/well of blocking buffer for at least 1 hour at 37°C.[12]
  - Wash the plate 3 times with sterile PBS.
  - Add splenocytes to the wells (e.g., 2-5 x 10<sup>5</sup> cells/well).
  - Add stimulants in triplicate:
    - Test: **p53 (232-240)** peptide (final concentration 5-10 μg/mL).
    - Negative Control 1: Medium only.
    - Negative Control 2: Irrelevant peptide.
    - Positive Control: Concanavalin A (final concentration 2 μg/mL).[12]



- Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[6]
- Detection and Development:
  - Wash the plate 5 times with wash buffer to remove cells.
  - Add 100 μL/well of biotinylated anti-mouse IFN-y detection antibody diluted in blocking buffer. Incubate for 2 hours at room temperature.
  - Wash the plate 5 times with wash buffer.
  - $\circ$  Add 100  $\mu$ L/well of Streptavidin-AP or Streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
  - Wash the plate 5 times with wash buffer, followed by 2 washes with PBS.
  - Add 100 μL/well of substrate solution and monitor spot development (5-30 minutes).
  - Stop the reaction by washing thoroughly with deionized water.
  - Allow the plate to dry completely in the dark.
- Analysis:
  - Count the spots in each well using an automated ELISpot reader.
  - Results are typically expressed as Spot Forming Cells (SFCs) per million splenocytes.

### **Data Presentation**



| Treatment<br>Group  | Mouse ID | Mean SFCs<br>(p53<br>peptide) | Mean SFCs<br>(Irrelevant<br>peptide) | Mean SFCs<br>(Medium) | Net SFCs<br>per 10^6<br>Cells |
|---------------------|----------|-------------------------------|--------------------------------------|-----------------------|-------------------------------|
| Vaccine             | 1        | 250                           | 10                                   | 8                     | 241                           |
| 2                   | 310      | 12                            | 10                                   | 299                   |                               |
| 3                   | 285      | 9                             | 9                                    | 276                   | -                             |
| Adjuvant<br>Control | 4        | 15                            | 11                                   | 9                     | 5                             |
| 5                   | 20       | 13                            | 11                                   | 8                     | _                             |
| 6                   | 18       | 10                            | 10                                   | 8                     |                               |
| Naïve               | 7        | 5                             | 6                                    | 5                     | 0                             |
| 8                   | 8        | 7                             | 6                                    | 1.5                   |                               |
| 9                   | 6        | 5                             | 5                                    | 1                     | -                             |

<sup>\*</sup>Net SFCs = (Mean SFCs with p53 peptide - Mean SFCs with medium)

# **Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow for the IFN-y ELISpot assay.



# Intracellular Cytokine Staining (ICS) and Flow Cytometry Application Note

Intracellular Cytokine Staining (ICS) is a powerful technique that allows for the simultaneous measurement of cytokine production and cell surface marker expression at the single-cell level. [13][14] For p53 (232-240) immunogenicity studies, ICS is used to identify the specific T cell subsets (e.g., CD8+ or CD4+) that are producing cytokines like IFN-y, TNF- $\alpha$ , or IL-2 in response to peptide stimulation.[15] Following ex vivo stimulation with the p53 peptide in the presence of a protein transport inhibitor (like Brefeldin A), cells are stained for surface markers, then fixed, permeabilized, and stained for intracellular cytokines.[16] Analysis by multi-color flow cytometry provides quantitative data on the percentage and phenotype of responding T cells.

# **Experimental Protocol: ICS for IFN-y in CD8+ T cells**

#### Materials:

- Complete RPMI-1640 medium
- p53 (232-240) peptide
- Brefeldin A (GolgiPlug) or Monensin (GolgiStop)
- Fluorescently-conjugated antibodies: anti-CD3, anti-CD8, anti-IFN-y
- · Live/Dead fixable viability dye
- Fixation/Permeabilization Buffer Kit
- FACS tubes or 96-well U-bottom plates
- · Flow cytometer

#### Procedure:

Cell Preparation and Stimulation:



- Prepare splenocyte single-cell suspensions as described in the ELISpot protocol.
- Resuspend cells at 1-2 x 10^7 cells/mL in complete medium.
- In a 96-well plate, add 1-2 x 10^6 cells per well.
- Add stimulants:
  - Test: p53 (232-240) peptide (5-10 μg/mL).
  - Negative Control: Medium only or irrelevant peptide.
  - Positive Control: PMA (25 ng/mL) and Ionomycin (1 μg/mL).[16]
- Incubate for 1-2 hours at 37°C, 5% CO2.
- Add Brefeldin A (e.g., 1:1000 dilution of GolgiPlug) to all wells to inhibit cytokine secretion.
   [16]
- Incubate for an additional 4-6 hours at 37°C, 5% CO2.[16]
- Surface and Viability Staining:
  - Harvest cells and wash with FACS buffer (PBS + 2% FBS).
  - Stain with a Live/Dead fixable viability dye according to the manufacturer's protocol to exclude dead cells from analysis.
  - Wash cells, then stain with surface antibodies (e.g., anti-CD3, anti-CD8) for 30 minutes at
     4°C in the dark.[17]
- Fixation and Permeabilization:
  - Wash cells twice with FACS buffer to remove unbound antibodies.
  - Resuspend cells in Fixation/Permeabilization solution and incubate for 20-30 minutes at 4°C in the dark.
- Intracellular Staining:



- · Wash cells twice with Permeabilization Buffer.
- Resuspend cells in Permeabilization Buffer containing the anti-IFN-y antibody.
- Incubate for 30 minutes at 4°C in the dark.
- Acquisition and Analysis:
  - Wash cells twice with Permeabilization Buffer, then resuspend in FACS buffer.
  - Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., 200,000-500,000 total events).
  - Analyze the data using flow cytometry software. Gate on live, single lymphocytes, then on CD3+CD8+ T cells, and finally determine the percentage of these cells that are positive for IFN-y.

#### **Data Presentation**

| Treatment<br>Group  | Mouse ID | % of Live<br>Lymphocyt<br>es | % of CD8+<br>of<br>Lymphocyt<br>es | % IFN-y+ of<br>CD8+ T<br>cells (p53<br>peptide) | % IFN-y+ of<br>CD8+ T<br>cells<br>(Medium) |
|---------------------|----------|------------------------------|------------------------------------|-------------------------------------------------|--------------------------------------------|
| Vaccine             | 1        | 85.2                         | 15.1                               | 2.54                                            | 0.08                                       |
| 2                   | 87.1     | 14.8                         | 3.12                               | 0.11                                            |                                            |
| 3                   | 86.5     | 15.5                         | 2.89                               | 0.09                                            |                                            |
| Adjuvant<br>Control | 4        | 88.0                         | 16.2                               | 0.15                                            | 0.10                                       |
| 5                   | 87.4     | 15.9                         | 0.12                               | 0.08                                            |                                            |
| 6                   | 86.9     | 16.5                         | 0.14                               | 0.11                                            | -                                          |

# **Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow for Intracellular Cytokine Staining.

# **MHC Class I Tetramer Staining**



# **Application Note**

MHC Tetramer staining is a technique used to directly identify and quantify antigen-specific T cells, regardless of their functional state.[18] The assay uses a reagent composed of four identical MHC class I molecules, each folded with the **p53 (232-240)** peptide and linked to a fluorescently-labeled streptavidin core.[18][19] This tetrameric structure has a high avidity for the specific T cell receptor (TCR) that recognizes the p53 peptide-MHC complex, allowing for stable binding and detection by flow cytometry.[18] This method provides a direct count of the p53-specific T cell population and is often used in conjunction with functional assays like ELISpot or ICS.

# Experimental Protocol: p53 (232-240) Tetramer Staining

#### Materials:

- Fluorochrome-labeled **p53 (232-240)**/MHC Class I Tetramer (e.g., H-2Kd for BALB/c mice)
- Fluorescently-conjugated antibodies: anti-CD3, anti-CD8
- · Live/Dead fixable viability dye
- FACS buffer
- FACS tubes or 96-well U-bottom plates
- Flow cytometer

#### Procedure:

- Cell Preparation:
  - Prepare splenocyte single-cell suspensions as described previously.
  - Count and resuspend 1-2 x 10<sup>6</sup> cells per sample in FACS buffer.
- Tetramer Staining:
  - Add the p53/MHC tetramer to the cell suspension at a pre-titrated optimal concentration.



- Incubate for 30-60 minutes at room temperature or 37°C in the dark.[17][20] The optimal temperature and time should be determined for each tetramer.
- · Surface and Viability Staining:
  - Without washing, add the cocktail of surface antibodies (anti-CD3, anti-CD8) and the Live/Dead dye.
  - Incubate for 30 minutes at 4°C in the dark.[17]
- Washing and Acquisition:
  - Wash the cells twice with cold FACS buffer.
  - Resuspend the final cell pellet in FACS buffer for acquisition.
  - Acquire samples on a flow cytometer immediately.
- Analysis:
  - Analyze the data using flow cytometry software.
  - Gate on live, single lymphocytes, then on CD3+CD8+ T cells.
  - Identify the tetramer-positive population within the CD8+ gate.
  - Results are expressed as the percentage of tetramer-positive cells within the CD8+ T cell population.

## **Data Presentation**



| Treatment<br>Group | Mouse ID | % of CD8+ T<br>cells | % Tetramer+ of<br>CD8+ T cells | Absolute # of<br>Tetramer+<br>CD8+ T cells<br>per Spleen |
|--------------------|----------|----------------------|--------------------------------|----------------------------------------------------------|
| Vaccine            | 1        | 15.1                 | 1.85                           | 1.5 x 10^5                                               |
| 2                  | 14.8     | 2.20                 | 1.9 x 10^5                     |                                                          |
| 3                  | 15.5     | 1.98                 | 1.7 x 10^5                     | -                                                        |
| Adjuvant Control   | 4        | 16.2                 | 0.05                           | 0.07 x 10^5                                              |
| 5                  | 15.9     | 0.04                 | 0.06 x 10^5                    |                                                          |
| 6                  | 16.5     | 0.06                 | 0.08 x 10^5                    | -                                                        |

# **Workflow Diagram**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Cytotoxic T lymphocyte responses to wild-type and mutant mouse p53 peptides PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic mapping of p53 immunogenicity in pancreatic, ovarian, and breast cancers -PMC [pmc.ncbi.nlm.nih.gov]
- 3. dl.begellhouse.com [dl.begellhouse.com]
- 4. The p53 saga: Early steps in the development of tumor immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. ELISPOT protocol | Abcam [abcam.com]
- 8. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]
- 9. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. aelvis.net [aelvis.net]
- 13. researchgate.net [researchgate.net]
- 14. lerner.ccf.org [lerner.ccf.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 17. eaglebio.com [eaglebio.com]
- 18. blog.mblintl.com [blog.mblintl.com]



- 19. More tricks with tetramers: a practical guide to staining T cells with peptide—MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- To cite this document: BenchChem. [Application Notes and Protocols for Assessing p53 (232-240) Immunogenicity in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368044#methods-for-assessing-p53-232-240-immunogenicity-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com